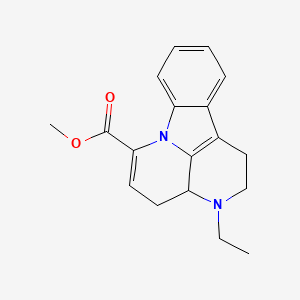

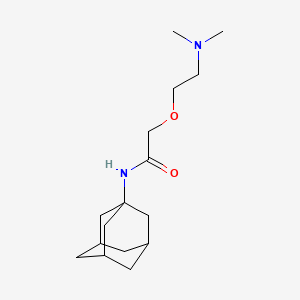

![molecular formula C21H16FN3O3S2 B1663270 3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 898466-31-4](/img/structure/B1663270.png)

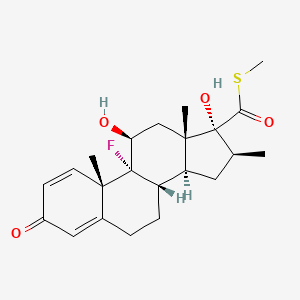

3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of the compound is C20H18FN3O3S . The compound has a molecular weight of 399.4 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 399.4 g/mol, an XLogP3-AA of 2.2, and a topological polar surface area of 96.5 Ų . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 7 rotatable bonds .Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis of Bioactive Molecules

The compound has been synthesized as part of a group of fluoro substituted benzothiazoles for biological and pharmacological screening. These compounds have been evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Cardiac Electrophysiological Activity

Research has also explored the cardiac electrophysiological activities of related N-substituted imidazolylbenzamides and benzene-sulfonamides, indicating potential uses in cardiology (Morgan et al., 1990).

Anticancer Agents

Derivatives of the compound have been synthesized and evaluated as pro-apoptotic agents, showing potential as anticancer agents (Yılmaz et al., 2015).

Pharmacological Evaluation

Anti-Microbial Screening

Some derivatives have been synthesized and screened for anti-microbial activity. These studies contribute to understanding the therapeutic potential of these compounds in treating infections (Jagtap et al., 2010).

Radiosensitizers in Cancer Therapy

Certain imidazo[2,1-b][1,3]benzothiazole derivatives, closely related to the compound, have been studied for their efficacy as radiosensitizers and anticarcinogenic compounds, indicating their potential use in enhancing the effectiveness of radiation therapy in cancer treatment (Majalakere et al., 2020).

Molecular Structure Studies

Theoretical studies on the molecular structure and gas-phase acidity of similar sulfonamides have been conducted, providing insight into their chemical properties and potential interactions (Remko, 2003).

Mécanisme D'action

Target of Action

GSK966 primarily targets the Nucleotide-Binding Oligomerization Domain 1 (NOD1) signaling pathway . NOD1 is an intracellular pattern recognition receptor that recognizes diaminopimelic acid (DAP), a peptidoglycan component in gram-negative bacteria . Upon ligand binding, NOD1 assembles with receptor-interacting protein (RIP)-2 kinase and initiates a signaling cascade leading to the production of pro-inflammatory cytokines .

Mode of Action

GSK966 selectively inhibits iE-DAP-stimulated IL-8 release via the NOD1 signaling pathway . This selective inhibition of the NOD1 pathway suggests that GSK966 interacts specifically with components of this pathway, modulating its activity without affecting other related pathways .

Biochemical Pathways

The NOD1 signaling pathway, which GSK966 targets, plays a crucial role in the innate immune response to bacterial infection . When NOD1 recognizes DAP, it triggers a signaling cascade that leads to the production of pro-inflammatory cytokines . By inhibiting this pathway, GSK966 can potentially modulate the immune response and reduce inflammation .

Pharmacokinetics

The structure-activity relationship and physicochemical properties of gsk966 and related compounds have been explored

Result of Action

The primary result of GSK966’s action is the inhibition of the NOD1 signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines . This could potentially alleviate symptoms in conditions characterized by excessive inflammation .

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O3S2/c1-13-23-19-10-7-16(12-20(19)29-13)24-21(26)14-3-2-4-17(11-14)25-30(27,28)18-8-5-15(22)6-9-18/h2-12,25H,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIGOSQYBDOQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

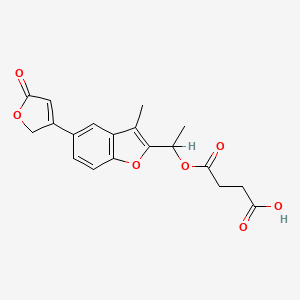

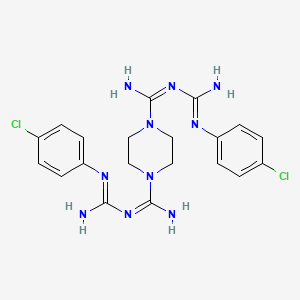

![1-Fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene](/img/structure/B1663195.png)

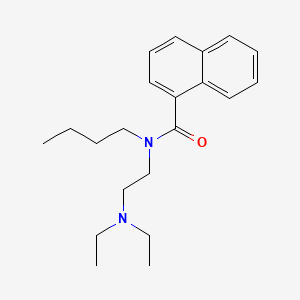

![3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide](/img/structure/B1663199.png)

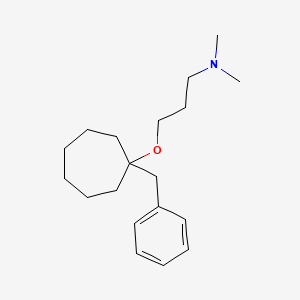

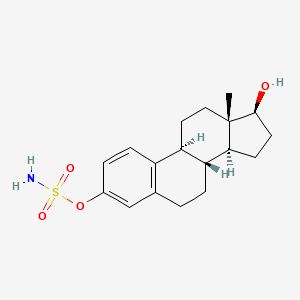

![1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B1663207.png)

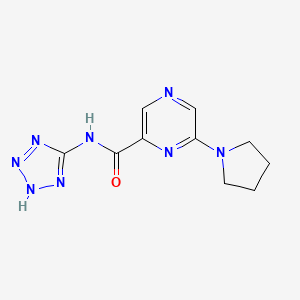

![N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide](/img/structure/B1663210.png)